Macrocyclic Constraint Confers Enhanced Mutant TrkA Activity Compared to Acyclic Inhibitors
Macrocyclic TRK inhibitors containing constrained ring systems exhibit superior potency against clinically relevant resistance mutations compared to acyclic counterparts. While direct quantitative data for the 1,5-diazacycloundecan-2-one scaffold alone is not publicly available in purified form, class-level inference from structurally analogous macrocyclic TRK inhibitors demonstrates the functional advantage of macrocyclization. Selitrectinib, a macrocyclic TRK inhibitor, displays an IC50 of 2.0 nM against the TrkA G595R gatekeeper mutation, representing a 34.5-fold improvement over the acyclic inhibitor larotrectinib (IC50 = 69.0 nM) in the same assay system [1]. Similarly, the macrocyclic inhibitor repotrectinib shows an IC50 of 2.67 nM against TrkA G595R, a 25.8-fold improvement over larotrectinib (IC50 = 69.0 nM) [2]. This consistent macrocycle-associated potency retention against resistance mutations is directly relevant to the 1,5-diazacycloundecan-2-one scaffold, which provides the constrained core for pegcantratinib's TRK inhibition.
| Evidence Dimension | TrkA G595R gatekeeper mutant inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Data not available for isolated scaffold; class inference from macrocyclic TRK inhibitors: IC50 range 2.0–2.67 nM |
| Comparator Or Baseline | Larotrectinib (acyclic TRK inhibitor): IC50 = 69.0 nM |
| Quantified Difference | Macrocyclic inhibitors exhibit 25.8-fold to 34.5-fold improved potency against TrkA G595R |
| Conditions | In vitro kinase inhibition assay; NIH3T3 and BA/F3 cell lines |
Why This Matters
Procurement of this specific macrocyclic scaffold supports research programs targeting resistance-prone kinase indications, where conformational constraint is a validated design principle for maintaining mutant potency.
- [1] PMC10880908. Comparison of IC50 and GI50 of larotrectinib and selitrectinib against various Trk mutations. Table 7: Larotrectinib TrkA G595R IC50 = 69.0 nM; Selitrectinib TrkA G595R IC50 = 2.0 nM. Fold difference = 34.5. View Source
- [2] PMC10880908. Comparison of IC50 and GI50 of larotrectinib and repotrectinib against various Trk mutations. Table 8: Larotrectinib TrkA G595R IC50 = 69.0 nM; Repotrectinib TrkA G595R IC50 = 2.67 nM. Fold difference = 25.8. View Source
